

# Synthesis and chemical structure of Claramine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Claramine |
| Cat. No.:      | B12374704 |

[Get Quote](#)

A comprehensive overview of the synthesis and chemical structure of **Claramine**, a novel polyaminosteroid derivative with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

**Claramine** is a synthetically derived polyaminosteroid that has garnered attention for its biological activities, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B).[\[1\]](#) Its chemical identity has been established through various analytical methods.

Table 1: Chemical and Physical Properties of **Claramine**

| Property              | Value                                                                                                                                                                                                            | Reference(s) |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name            | (3S,6R,8S,9S,10R,13R,14S,17R)-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | [2]          |
| Molecular Formula     | C <sub>37</sub> H <sub>72</sub> N <sub>4</sub> O                                                                                                                                                                 | [2]          |
| Molecular Weight      | 589.0 g/mol (free base)                                                                                                                                                                                          | [2]          |
| CAS Number            | 1430194-56-1                                                                                                                                                                                                     | [3]          |
| Appearance            | White to beige powder                                                                                                                                                                                            |              |
| Purity                | ≥98% (HPLC)                                                                                                                                                                                                      |              |
| Solubility (TFA salt) | H <sub>2</sub> O: 15 mg/mL, clear                                                                                                                                                                                |              |
| Storage Temperature   | 2-8°C                                                                                                                                                                                                            |              |

**Claramine** is noted for its ability to cross the blood-brain barrier, a crucial property for targeting central nervous system disorders.[1][3][4] It is structurally similar to Trodusquemine, another PTP1B inhibitor, but possesses a spermine group.[1]

## Synthesis of Claramine

The synthesis of **Claramine** is described as a notable advantage over similar compounds like Trodusquemine. While Trodusquemine synthesis is a laborious process that can take several weeks, **Claramine** can be synthesized rapidly, within approximately two days.[1] This efficient synthesis makes **Claramine** a more attractive candidate for further development and large-scale production.[1]

While the literature highlights the ease of synthesis, detailed, step-by-step experimental protocols for the synthesis of **Claramine** are not publicly available in the reviewed sources. The synthesis is broadly described as a process for creating a polyaminosteroid derivative.[1]

# Mechanism of Action and Signaling Pathway

**Claramine** functions as a highly selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the negative regulation of insulin and leptin signaling pathways.<sup>[1]</sup> PTP1B is considered a significant therapeutic target for type 2 diabetes and obesity.<sup>[1]</sup>

The inhibitory action of **Claramine** on PTP1B leads to the activation of downstream components in the insulin signaling cascade. Specifically, it enhances the phosphorylation of the insulin receptor-β (IRβ), Akt (also known as protein kinase B), and glycogen synthase kinase 3β (GSK3β).<sup>[1]</sup> This cascade of events mimics the cellular response to insulin, thereby promoting glycemic control.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Claramine**.

## Experimental Protocols

While detailed synthesis protocols are not available, some experimental procedures for evaluating the biological activity of **Claramine** have been described.

## Cell Viability and Protection Assays

These assays are crucial for determining the cytotoxic effects of **Claramine** and its ability to protect cells from toxins.

- Objective: To assess the effect of **Claramine** on the viability of human neuroblastoma (SH-SY5Y) and HEK293 cells, and its protective effects against pore-forming agents like melittin and α-hemolysin.<sup>[3][5]</sup>

- Methodology:

- Cells (SH-SY5Y or HEK293) are seeded in appropriate culture plates.
- For viability assays, cells are treated with varying concentrations of **Claramine** (e.g., 2-20  $\mu$ M) for a specified duration (e.g., 20 hours).[3][5]
- For protection assays, cells are co-incubated with a pore-forming agent (e.g., 4  $\mu$ M melittin or 50  $\mu$ g/mL  $\alpha$ -hemolysin) and different concentrations of **Claramine** (e.g., 2.5-10  $\mu$ M) for a defined period.[3][5]
- Cell viability is typically assessed using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[3]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for cell viability and protection assays.

## In Vivo Studies in Diabetic Mice

Animal models are essential for evaluating the therapeutic efficacy of **Claramine** in a physiological context.

- Objective: To determine the effect of **Claramine** on glycemic control in diabetic mice.[[1](#)]
- Methodology:
  - Diabetic mice are administered **Claramine** or a control substance via intraperitoneal injection.[[1](#)]
  - Glucose and insulin tolerance tests are performed to assess the animals' ability to manage blood glucose levels.[[1](#)]
  - Food intake and body weight are monitored to evaluate effects on metabolism and appetite.[[1](#)]

## Summary of Quantitative Data

The following table summarizes the key quantitative findings from the available literature on **Claramine**.

Table 2: Summary of Experimental Data for **Claramine**

| Parameter                               | Value/Observation                                                                                                             | Cell/Animal Model  | Reference(s) |
|-----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|--------------------|--------------|
| Cell Viability (SH-SY5Y & HEK293 cells) | No effect on cell viability at concentrations below 10 $\mu$ M after 20 hours of treatment.                                   | SH-SY5Y, HEK293    | [3][5]       |
| Cell Protection (SH-SY5Y cells)         | Protects against melittin (4 $\mu$ M) and $\alpha$ -hemolysin (50 $\mu$ g/mL) at concentrations of 2.5-10 $\mu$ M.            | SH-SY5Y            | [3][5]       |
| Insulin Signaling (Neuronal F11 cells)  | Increased phosphorylation of IR $\beta$ , Akt, and GSK3 $\beta$ at concentrations of 1-100 mM after 30 minutes of incubation. | Neuronal F11 cells |              |
| Glycemic Control (Diabetic Mice)        | Intraperitoneal administration effectively restored glycemic control.                                                         | Diabetic mice      | [1]          |
| Feeding and Body Weight (Mice)          | A single intraperitoneal dose suppressed feeding and caused weight loss.                                                      | Mice               | [1]          |

In conclusion, **Claramine** is a promising therapeutic agent with a well-defined chemical structure and a clear mechanism of action. Its efficient synthesis and potent biological activity make it a strong candidate for further investigation in the treatment of type 2 diabetes and other metabolic disorders.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. Claramine | Others 15 | 1430194-56-1 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Synthesis and chemical structure of Claramine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374704#synthesis-and-chemical-structure-of-claramine]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)